N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2,5-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O2 and its molecular weight is 358.32. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Metabolic Studies
19F-nuclear magnetic resonance (NMR) has been extensively utilized in drug discovery programs, particularly in the study of metabolism and disposition of HIV integrase inhibitors. The technology supported the selection of candidates for further development, including early lead compounds and MK-0518, a potent inhibitor of this series currently in phase III clinical trials. These studies investigated the metabolic fate and excretion balance of the compounds in rats and dogs following intravenous and oral dosing, demonstrating that both compounds were primarily eliminated through metabolism. The major metabolite identified in rat urine and bile and in dog urine was the 5-O-glucuronide (Monteagudo et al., 2007).
Material Science: Aromatic Polyamides
In the realm of material science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain have been synthesized and studied for their properties. These polymers, prepared through direct polycondensation, exhibit high inherent viscosities and are amorphous in nature, soluble in polar solvents, and capable of forming tough and flexible films. They demonstrate good thermal stability, with the hexafluoroisopropylidene series showing enhanced stability compared to its counterparts (Hsiao & Yu, 1996).
Molecular Aggregation Studies
The aggregation behavior of molecules involving the 2,5-difluorobenzene group has been explored through a comprehensive study encompassing crystal structure analyses, gas phase calculations, and conformational analyses. This research highlights the 2,5-difluorobenzene effect, which results in shorter C–H⋯F contacts than normally expected, providing valuable insights into the role of fluorine in molecular aggregation and complex C–F/C–H disorder (Mocilac et al., 2016).
Antipathogenic Activity
The synthesis and characterization of new thiourea derivatives have been undertaken to explore their interaction with bacterial cells, both in free and adherent states. These derivatives have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm-forming capabilities. This research suggests the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNNJNCMBGVAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.